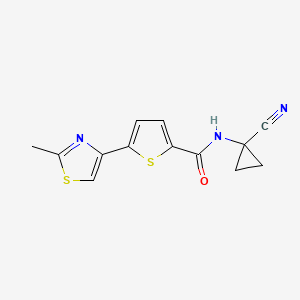
N-(1-Cyanocyclopropyl)-5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Cyanocyclopropyl)-5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
準備方法
The synthesis of N-(1-Cyanocyclopropyl)-5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the cyanocyclopropyl intermediate, followed by the introduction of the thiazolyl and thiophene carboxamide groups. Common reaction conditions include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these reactions to increase yield and purity, utilizing techniques such as continuous flow chemistry and automated synthesis.
化学反応の分析
N-(1-Cyanocyclopropyl)-5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the cyanocyclopropyl group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the thiazolyl or thiophene rings, often using halogenated reagents under basic conditions.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
科学的研究の応用
N-(1-Cyanocyclopropyl)-5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where its unique structure may offer therapeutic benefits.
Industry: It is investigated for use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
作用機序
The mechanism of action of N-(1-Cyanocyclopropyl)-5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets are subjects of ongoing research, with studies focusing on its binding affinity and specificity.
類似化合物との比較
N-(1-Cyanocyclopropyl)-5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-carboxamide can be compared with other compounds that have similar structural features, such as:
- N-(1-Cyanocyclopropyl)-5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-carboxylate
- N-(1-Cyanocyclopropyl)-5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-carboxylic acid
- This compound derivatives
These compounds share similar core structures but differ in functional groups, which can significantly impact their chemical reactivity and applications
特性
IUPAC Name |
N-(1-cyanocyclopropyl)-5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS2/c1-8-15-9(6-18-8)10-2-3-11(19-10)12(17)16-13(7-14)4-5-13/h2-3,6H,4-5H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAIPNYCXQTYVNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(S2)C(=O)NC3(CC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













